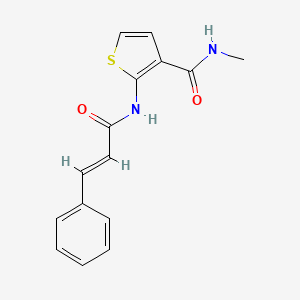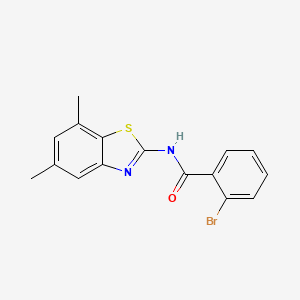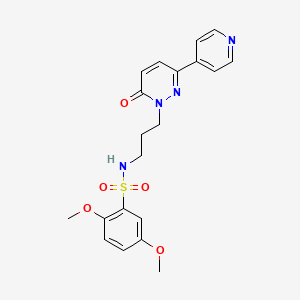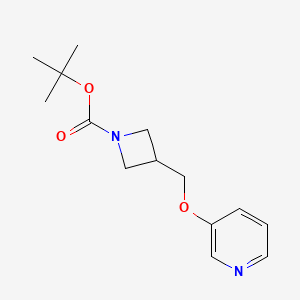![molecular formula C14H20N2O3 B2464066 tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]carbamate CAS No. 928118-19-8](/img/structure/B2464066.png)
tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]carbamate” is a chemical compound with the CAS Number: 928118-19-8 . It has a molecular weight of 264.32 . It is in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is "tert-butyl 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethylcarbamate" . The InChI code is "1S/C14H20N2O3/c1-14(2,3)19-13(17)16-9-10-4-5-12-11(8-10)15-6-7-18-12/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17)" .Physical And Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 264.32 . The storage temperature is 4°C .Aplicaciones Científicas De Investigación
1. Kinetic Resolution
A study by Vakarov et al. (2019) investigated the kinetic resolution of racemic 3-tert-butyl-3,4-dihydro-2H-[1,4]benzoxazine. They explored acylation with chiral acyl chlorides, finding that N-phthaloyl-(S)-phenylalanyl and (R)-2-phenoxypropionyl chlorides, followed by acid hydrolysis, could yield enantiomerically pure forms of this compound (Vakarov et al., 2019).
2. Neuroprotective Activity
In a 2001 study, Largeron et al. explored the neuroprotective activity of 8-alkylamino-1,4-benzoxazines, including variants of tert-butyl-3,4-dihydro-2H-1,4-benzoxazin. These compounds demonstrated efficacy in preventing ATP level reduction due to hypoxia in astrocytes and showed potent neuroprotective properties in brain damage models relevant to cerebral palsy (Largeron et al., 2001).
3. Polymer Synthesis
Ejfler et al. (2009) synthesized new chiral and achiral benzoxazine monomers, including derivatives of tert-butyl-3,4-dihydro-2H-1,4-benzoxazin. These monomers showed thermal polymerization potential, and the resulting polymers exhibited unique thermal and structural properties (Ejfler et al., 2009).
4. Photoconductivity Studies
Kishore et al. (2008) studied the photoconductivity of poly(6-tert-butyl-3-methyl-3,4-dihydro-2H-1,3-benzoxazine), a related compound. Their findings indicated that this molecule could exhibit photoconductivity without sensitizers, making it suitable for photorefractive composites (Kishore et al., 2008).
5. Hydrogen Bond Studies
In a 2016 study by Das et al., two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, were synthesized and structurally characterized. The study revealed insights into the interplay of strong and weak hydrogen bonds in these molecules (Das et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
tert-butyl N-(3,4-dihydro-2H-1,4-benzoxazin-6-ylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-9-10-4-5-12-11(8-10)15-6-7-18-12/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDJZOPRCHWORJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)OCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Ethylpyrimidin-4-yl)-(2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2463986.png)


![ethyl 2-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2463990.png)
![(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2463991.png)
![N-cyclohexyl-3-[2-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide](/img/structure/B2463993.png)
![2-(2-Oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2463994.png)
![2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B2463995.png)
![Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2463998.png)
![5,7-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2463999.png)


![2-Methyl-4-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2464006.png)